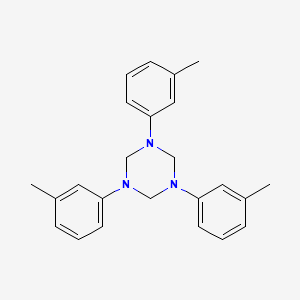
1-Heptyloxy-2-isobutoxy-ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Heptyloxy-2-isobutoxy-ethane is an organic compound characterized by its unique molecular structure, which includes a heptyloxy group and an isobutoxy group attached to an ethane backbone
Preparation Methods
The synthesis of 1-Heptyloxy-2-isobutoxy-ethane can be achieved through several synthetic routes. One common method involves the reaction of heptanol with isobutyl bromide in the presence of a strong base, such as sodium hydride, to form the corresponding ether. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yields and purity of the product. Industrial production methods may involve similar reactions but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
1-Heptyloxy-2-isobutoxy-ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ether groups can be replaced by other nucleophiles under appropriate conditions. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptanoic acid and isobutyric acid, while reduction may produce heptanol and isobutanol.
Scientific Research Applications
1-Heptyloxy-2-isobutoxy-ethane has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its use as a model compound in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems and its interactions with biological membranes.
Industry: It is utilized in the production of specialty chemicals, coatings, and surfactants, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Heptyloxy-2-isobutoxy-ethane involves its interaction with molecular targets and pathways within biological systems. The compound’s ether groups can participate in hydrogen bonding and hydrophobic interactions, influencing its solubility and reactivity. These interactions can affect cellular membranes, enzymes, and receptors, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in chemical synthesis, biological research, or therapeutic use.
Comparison with Similar Compounds
1-Heptyloxy-2-isobutoxy-ethane can be compared with other similar compounds, such as:
1-Octyloxy-2-isobutoxy-ethane: This compound has a similar structure but with an octyl group instead of a heptyl group, leading to differences in its physical and chemical properties.
1-Heptyloxy-2-methoxy-ethane:
1-Heptyloxy-2-ethoxy-ethane: This compound features an ethoxy group, which can influence its solubility and interactions with other molecules.
Properties
CAS No. |
100799-16-4 |
|---|---|
Molecular Formula |
C13H28O2 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
1-[2-(2-methylpropoxy)ethoxy]heptane |
InChI |
InChI=1S/C13H28O2/c1-4-5-6-7-8-9-14-10-11-15-12-13(2)3/h13H,4-12H2,1-3H3 |
InChI Key |
VTRNOKNNLOFSPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOCCOCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14333079.png)
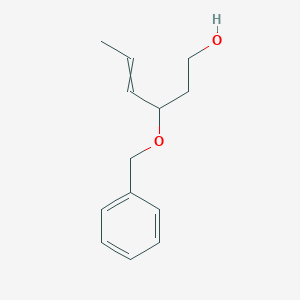
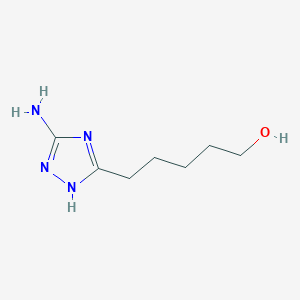
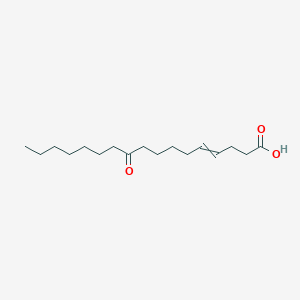

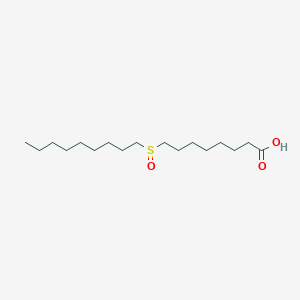
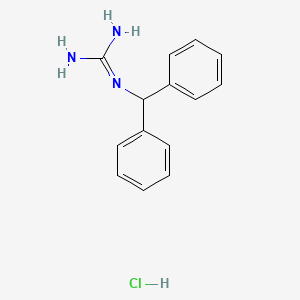
![4,5,9-Trihydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14333136.png)
![5-nitro-4-[4-[(5-nitro-1H-imidazol-4-yl)sulfanyl]butylsulfanyl]-1H-imidazole](/img/structure/B14333138.png)
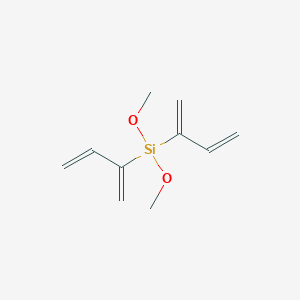
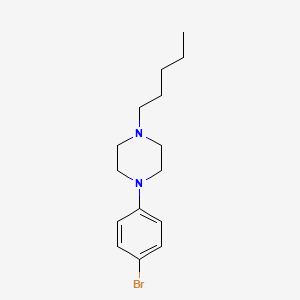
![1-[4-(Benzenesulfonyl)phenoxy]naphthalene](/img/structure/B14333154.png)
![2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole](/img/structure/B14333158.png)
